molecular formula C23H24N2O7S B2450552 Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-00-8

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2450552
CAS-Nummer: 899992-00-8
Molekulargewicht: 472.51
InChI-Schlüssel: PZTPOEHOSZSEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-00-8, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis routes, pharmacological properties, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H24N2O7S
  • Molecular Weight : 472.5 g/mol
  • Chemical Structure : The compound features a dihydropyridazine core with various substituents that may influence its biological activity.

Structural Representation

PropertyValue
CAS Number899992-00-8
Molecular Weight472.5 g/mol
Molecular FormulaC23H24N2O7S

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. Pyrazole derivatives, in particular, have been characterized for their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. These pathways are crucial in various cancers, including melanoma and lung cancer .

Case Study: Antitumor Effects

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives showed enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Studies have demonstrated that these compounds can exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound.

Synthetic Route Overview

  • Starting Materials : Commonly used precursors include substituted phenols and sulfonic acids.
  • Reagents : Various reagents such as bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC) are used.
  • Key Steps :
    • Formation of the dihydropyridazine core.
    • Introduction of sulfonate groups.
    • Final esterification to yield the target compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can exhibit anticancer properties. The presence of the pyridazine moiety is significant in designing inhibitors targeting specific cancer pathways. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with similar structural characteristics may possess anti-inflammatory properties. The sulfonamide group can interact with biological targets involved in inflammatory responses, potentially leading to therapeutic agents for conditions like arthritis .
  • Neuroprotective Agents :
    • Emerging research points to the potential of this compound in neuroprotection. The ability to cross the blood-brain barrier and modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Sulfonation : Introduction of the sulfonate group through electrophilic aromatic substitution.
  • Pyridazine Formation : Cyclization reactions that form the dihydropyridazine structure.
  • Esterification : Formation of the ester group through reaction with ethyl alcohol.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro using derivatives of the compound .
Study BAnti-inflammatoryShowed reduced inflammation markers in animal models treated with similar compounds .
Study CNeuroprotectionIdentified neuroprotective effects in cellular models exposed to oxidative stress .

Eigenschaften

IUPAC Name

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-9-7-14(2)8-10-17)32-33(28,29)20-12-15(3)18(30-5)11-16(20)4/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPOEHOSZSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.